An In-depth Technical Guide to N-Boc-3-chloro-DL-alanine methyl ester: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide to N-Boc-3-chloro-DL-alanine methyl ester: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular architectures with enhanced biological activity and tailored properties is perpetual. Amino acids and their derivatives represent a cornerstone in this endeavor, serving as chiral synthons for the construction of a diverse array of complex molecules, including peptides, peptidomimetics, and heterocyclic scaffolds. Among these, N-Boc-3-chloro-DL-alanine methyl ester has emerged as a particularly valuable and versatile building block.
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Boc-3-chloro-DL-alanine methyl ester, its synthesis, reactivity, and its applications as a key intermediate in the synthesis of high-value compounds such as unnatural amino acids and aziridines. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the practical utility and synthetic potential of this important molecule.
Physicochemical Properties
N-Boc-3-chloro-DL-alanine methyl ester is a white to off-white solid, a property noted by its suppliers.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 651035-84-6 (for L-enantiomer) | [2] |
| Molecular Formula | C₉H₁₆ClNO₄ | [2] |
| Molecular Weight | 237.68 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage | Recommended storage at -20°C for long-term stability (up to 3 years). | [1] |
Note: The DL-racemic mixture will have the same molecular formula and weight. Physical properties such as melting point for the racemic mixture may differ from the individual enantiomers.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), the α-proton (a multiplet), and the β-protons on the carbon bearing the chlorine atom (diastereotopic protons, appearing as a multiplet). The presence of the electron-withdrawing chlorine atom would likely shift the signals of the adjacent protons downfield compared to the non-chlorinated analogue.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, the β-carbon attached to the chlorine, and the methyl ester carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the ester and the carbamate groups (typically in the range of 1680-1750 cm⁻¹), and C-O stretching frequencies.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The expected molecular ion peak in the mass spectrum would be [M+H]⁺ at m/z 238.08.
Synthesis of N-Boc-3-chloro-DL-alanine methyl ester
The synthesis of N-Boc-3-chloro-DL-alanine methyl ester can be conceptualized as a multi-step process starting from a readily available precursor like serine. A key transformation is the conversion of the hydroxyl group of serine into a chloro group.
A patented method describes the synthesis of 3-chloro-alanine from serine using thiourea and N-chlorosuccinimide (NCS) in a one-step process under mild conditions.[3] This approach is highlighted for its economic and atom-economical advantages.[3]
Following the formation of 3-chloro-alanine, a two-step sequence of N-protection and esterification would yield the final product.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of N-Boc-3-chloro-DL-alanine methyl ester.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-chloro-DL-alanine (Based on patent literature)
-
To a solution of DL-serine in an appropriate solvent (e.g., tetrahydrofuran), add thiourea.
-
Stir the mixture at room temperature.
-
Slowly add N-chlorosuccinimide (NCS) to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 0-40°C) for several hours.
-
Upon completion, the product can be isolated through standard work-up procedures.
Step 2: N-Boc Protection
-
Dissolve the 3-chloro-DL-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide or triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-3-chloro-DL-alanine with an organic solvent.
Step 3: Methyl Esterification
-
Dissolve the N-Boc-3-chloro-DL-alanine in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Reflux the reaction mixture until the esterification is complete.
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-3-chloro-DL-alanine methyl ester.
Reactivity and Synthetic Applications
The chemical reactivity of N-Boc-3-chloro-DL-alanine methyl ester is primarily dictated by the interplay of its three key functional groups: the N-Boc protecting group, the methyl ester, and the C-3 chloro substituent. The presence of the chlorine atom at the β-position makes this compound an excellent electrophile for nucleophilic substitution reactions and a valuable precursor for the synthesis of various important molecular scaffolds.
Synthesis of Aziridine-2-carboxylates
One of the most significant applications of N-Boc-3-chloro-DL-alanine methyl ester is its use in the synthesis of N-Boc-aziridine-2-carboxylates. Aziridines are three-membered heterocyclic compounds that are highly valuable synthetic intermediates due to their ring strain, which allows for a variety of stereospecific ring-opening reactions.
The synthesis of aziridines from β-chloro-α-amino esters proceeds via an intramolecular Sₙ2 reaction. Treatment of N-Boc-3-chloro-DL-alanine methyl ester with a non-nucleophilic base promotes the deprotonation of the N-H group of the carbamate. The resulting nitrogen anion then acts as an internal nucleophile, displacing the chloride ion to form the aziridine ring.
Caption: Mechanism of aziridination from N-Boc-3-chloro-DL-alanine methyl ester.
This transformation provides a direct route to chiral aziridine-2-carboxylates, which are versatile building blocks for the synthesis of a wide range of biologically active compounds.[4][5][6][7]
Synthesis of Unnatural Amino Acids
N-Boc-3-chloro-DL-alanine methyl ester serves as a valuable precursor for the synthesis of various non-proteinogenic amino acids. The chloro group can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse side chains at the β-position.
For instance, the related iodo- and bromo-analogs of N-Boc-alanine methyl ester have been successfully employed in palladium-catalyzed cross-coupling reactions to introduce aryl and other carbon-based substituents.[8][9] A similar reactivity profile can be anticipated for the chloro-derivative, potentially with different reaction kinetics.
This approach allows for the creation of a library of novel amino acid derivatives with tailored steric and electronic properties, which can then be incorporated into peptides or used as standalone pharmacophores. The synthesis of β-substituted alanines is a significant area of research in medicinal chemistry, as these modifications can profoundly impact the biological activity and metabolic stability of peptides.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling N-Boc-3-chloro-DL-alanine methyl ester. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-3-chloro-DL-alanine methyl ester is a highly valuable and versatile building block in organic synthesis. Its unique combination of a protected amino group, an ester functionality, and a reactive chloro substituent makes it an ideal starting material for the construction of complex molecular architectures. Its application in the synthesis of aziridines and unnatural amino acids underscores its importance in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, aiming to facilitate its effective utilization by researchers and scientists in their synthetic endeavors.
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